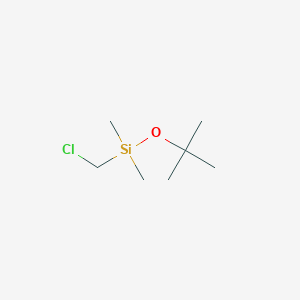![molecular formula C8H5F4NO B14000190 1-[2-Fluoro-5-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B14000190.png)
1-[2-Fluoro-5-(trifluoromethyl)pyridin-3-YL]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Fluoro-5-(trifluoromethyl)pyridin-3-YL]ethanone is a fluorinated pyridine derivative. This compound is notable for its unique chemical structure, which includes both fluorine and trifluoromethyl groups. These groups impart distinct physical and chemical properties, making the compound valuable in various scientific and industrial applications.
Vorbereitungsmethoden
One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal decomposition to introduce a fluorine atom . Another method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under specific reaction conditions . Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[2-Fluoro-5-(trifluoromethyl)pyridin-3-YL]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups.
Oxidation and Reduction: It can undergo oxidation to form corresponding pyridine N-oxides or reduction to form partially or fully hydrogenated derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) . Major products formed from these reactions depend on the specific conditions and reagents used but often include more complex fluorinated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-[2-Fluoro-5-(trifluoromethyl)pyridin-3-YL]ethanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[2-Fluoro-5-(trifluoromethyl)pyridin-3-YL]ethanone involves its interaction with specific molecular targets. The fluorine atoms and trifluoromethyl group enhance the compound’s ability to interact with biological molecules, often through hydrogen bonding and van der Waals interactions . These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-[2-Fluoro-5-(trifluoromethyl)pyridin-3-YL]ethanone can be compared with other fluorinated pyridine derivatives, such as:
- 2-Fluoro-5-(trifluoromethyl)pyridine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 1-(5-(Trifluoromethyl)pyridin-3-yl)ethanone
These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of the ethanone group in this compound makes it unique and suitable for specific applications where other compounds may not be as effective.
Eigenschaften
Molekularformel |
C8H5F4NO |
|---|---|
Molekulargewicht |
207.12 g/mol |
IUPAC-Name |
1-[2-fluoro-5-(trifluoromethyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H5F4NO/c1-4(14)6-2-5(8(10,11)12)3-13-7(6)9/h2-3H,1H3 |
InChI-Schlüssel |
RUMDCASYYNAQBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(N=CC(=C1)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B14000120.png)











